molecular formula C15H11BrFNO2 B3599956 3-Bromo-4-[(3-fluorophenyl)methoxy]-5-methoxybenzonitrile

3-Bromo-4-[(3-fluorophenyl)methoxy]-5-methoxybenzonitrile

Cat. No.: B3599956
M. Wt: 336.15 g/mol
InChI Key: LQDAQBRKTSFRKS-UHFFFAOYSA-N
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Description

3-Bromo-4-[(3-fluorophenyl)methoxy]-5-methoxybenzonitrile is an organic compound that belongs to the class of aromatic nitriles This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[(3-fluorophenyl)methoxy]-5-methoxybenzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-[(3-fluorophenyl)methoxy]-5-methoxybenzonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(3-fluorophenyl)methoxy]-5-methoxybenzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products

    Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of aldehydes or carboxylic acids from the oxidation of methoxy groups.

    Reduction: Formation of primary amines from the reduction of the nitrile group.

Scientific Research Applications

3-Bromo-4-[(3-fluorophenyl)methoxy]-5-methoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(3-fluorophenyl)methoxy]-5-methoxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-[(4-fluorophenyl)methoxy]benzonitrile
  • 3-Bromo-4-[(3-fluorophenyl)methoxy]benzaldehyde
  • 3-Bromo-4-[(3-fluorophenyl)methoxy]benzoic acid

Uniqueness

3-Bromo-4-[(3-fluorophenyl)methoxy]-5-methoxybenzonitrile is unique due to the specific arrangement of its substituents, which can impart distinct chemical and biological properties. The combination of bromine, fluorine, and methoxy groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-bromo-4-[(3-fluorophenyl)methoxy]-5-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFNO2/c1-19-14-7-11(8-18)6-13(16)15(14)20-9-10-3-2-4-12(17)5-10/h2-7H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDAQBRKTSFRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C#N)Br)OCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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